2-((tert-Butoxycarbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid
Description
2-((tert-Butoxycarbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid is a Boc-protected amino acid derivative featuring a difluoromethoxy-substituted phenyl group. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, a common strategy in peptide synthesis to prevent unwanted side reactions . The difluoromethoxy group (-OCHF₂) introduces electron-withdrawing characteristics, which may enhance metabolic stability and influence intermolecular interactions in biological systems .
Properties
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO5/c1-15(2,3)23-14(21)18-11(12(19)20)8-9-4-6-10(7-5-9)22-13(16)17/h4-7,11,13H,8H2,1-3H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWYKHKOPAUCRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Introduction of the Difluoromethoxy Group: The phenyl ring is functionalized with a difluoromethoxy group using appropriate reagents and conditions, such as difluoromethyl ether and a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be used to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid can undergo several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution Reactions: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the difluoromethoxy group.
Major Products
Deprotection: Removal of the Boc group yields the free amino acid.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique functional groups make it useful in the development of new materials with specific properties.
Biological Studies: It can be used in the study of enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in various biochemical pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of the target compound with similar Boc-protected phenylalanine derivatives:
Key Observations:
- Substituent Effects: The difluoromethoxy group (-OCHF₂) provides greater electronegativity and steric bulk compared to methoxy (-OCH₃) or fluoro (-F) groups. This may enhance resistance to enzymatic degradation while modulating solubility .
Biological Activity
2-((tert-Butoxycarbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid, often referred to as BOC-4-difluoromethoxy-D-phenylalanine, is a synthetic amino acid derivative notable for its unique structural features, including a tert-butoxycarbonyl (BOC) protective group and a difluoromethoxy substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C15H19F2NO5
- Molecular Weight : 331.31 g/mol
- CAS Number : 136581-57-2
The presence of the BOC group allows for selective reactions while protecting the amino functionality, making it a versatile intermediate in organic synthesis. The difluoromethoxy group enhances lipophilicity, which can influence the compound's biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The BOC group provides steric hindrance, allowing for selective reactions at other functional sites. The difluoromethoxy group can modulate the electronic properties of the molecule, affecting binding affinities and reactivity with biological targets.
Case Studies
- Inhibition of Kinase Activity : A study on related compounds demonstrated that difluoromethoxy-substituted amino acids could effectively inhibit certain kinases involved in cell signaling pathways. This suggests that this compound may exhibit similar inhibitory properties.
- Antitumor Activity : Research has indicated that amino acid derivatives can possess antitumor properties by modulating cell proliferation and apoptosis pathways. Although direct studies on this specific compound are scarce, its structural analogs have shown promise in preclinical models.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Amino-3-(4-fluorophenyl)propanoic acid | No protective group, fluorine substitution | Moderate enzyme inhibition |
| N-Boc-L-phenylalanine | BOC protected, no fluorine | Commonly used in peptide synthesis |
| BOC-DL-methionine | BOC protected, different side chain | Moderate biological activity |
The comparison highlights that while this compound shares features with other compounds, its unique difluoromethoxy substituent may enhance its biological profile.
Q & A
Q. What are the key considerations for synthesizing 2-((tert-Butoxycarbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Boc Protection : React the amino acid precursor with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (CH₂Cl₂) using triethylamine (Et₃N) as a base to introduce the Boc group under anhydrous conditions .
- Coupling Reactions : Utilize DCC (dicyclohexylcarbodiimide) or EDCI as coupling agents with DMAP (4-dimethylaminopyridine) to activate carboxylic acid intermediates, ensuring efficient amide bond formation .
- Purification : Employ preparative HPLC or liquid-liquid extraction (e.g., CH₂Cl₂/water) to isolate the product, followed by acid-base workup to remove unreacted reagents .
Q. How is the Boc-protected amino group introduced during synthesis?
- Methodological Answer : The Boc group is introduced via reaction with Boc₂O in CH₂Cl₂, using Et₃N to deprotonate the amino group. This step requires strict anhydrous conditions to prevent hydrolysis of the Boc group. The reaction is typically monitored by TLC or NMR for completion .
Q. What purification methods are effective for this compound?
- Methodological Answer :
- Liquid-Liquid Extraction : Separate organic and aqueous layers using CH₂Cl₂ or ethyl acetate, followed by acidification (pH ~6) to precipitate the product .
- Preparative HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for high-purity isolation, especially for intermediates prone to side reactions .
Q. How is the stereochemical integrity maintained during synthesis?
- Methodological Answer :
- Chiral Starting Materials : Use enantiomerically pure precursors (e.g., (S)- or (R)-amino acids) to avoid racemization .
- Low-Temperature Coupling : Perform coupling reactions at 0–4°C to minimize epimerization .
- Characterization : Confirm stereochemistry via chiral HPLC or polarimetry, comparing retention times with known standards .
Advanced Research Questions
Q. What strategies mitigate racemization during peptide coupling involving this compound?
- Methodological Answer :
- Coupling Reagents : Use HATU or HOAt instead of DCC to reduce activation time and racemization risk .
- Additives : Include HOBt (hydroxybenzotriazole) to suppress side reactions.
- Reaction Monitoring : Track racemization via ¹H NMR or circular dichroism (CD) spectroscopy during critical steps .
Q. How to address low yields in the final coupling step?
- Methodological Answer :
- Stoichiometry Optimization : Adjust molar ratios of the carboxylic acid (1.2–1.5 equiv) and coupling agent (1.1–1.3 equiv) to ensure complete activation .
- Solvent Selection : Replace CH₂Cl₂ with DMF or THF to improve solubility of polar intermediates .
- Side Reaction Analysis : Characterize byproducts (e.g., via LC-MS) to identify competing hydrolysis or dimerization pathways .
Q. What analytical techniques confirm the difluoromethoxy group's presence?
- Methodological Answer :
- ¹⁹F NMR : Identify the difluoromethoxy (-OCF₂H) signal at δ ~80–85 ppm, split into a doublet due to coupling with adjacent protons .
- HRMS : Confirm the molecular ion peak (e.g., [M+H]⁺) with a mass shift corresponding to -OCF₂H (+66.01 Da) .
- IR Spectroscopy : Detect C-F stretching vibrations at ~1100–1200 cm⁻¹ .
Q. How to design analogs of this compound for SAR studies?
- Methodological Answer :
- Substituent Variation : Replace the difluoromethoxy group with trifluoromethoxy, methoxy, or halogenated groups to assess electronic effects .
- Backbone Modifications : Introduce β-amino acid or cyclic constraints to evaluate conformational impacts on bioactivity .
- Synthetic Routes : Adapt protocols from structurally similar compounds (e.g., 3-(4-(trifluoromethyl)phenyl)propanoic acid derivatives) .
Q. What are the stability challenges under different pH conditions?
- Methodological Answer :
- Acidic Conditions : The Boc group hydrolyzes at pH <3, requiring neutral buffers during storage .
- Basic Conditions : Above pH 8, the difluoromethoxy group may undergo nucleophilic displacement. Stabilize with non-polar solvents (e.g., THF) .
- Long-Term Storage : Store at -20°C under nitrogen to prevent oxidation and moisture uptake .
Q. How to evaluate pharmacokinetic properties using this compound?
- Methodological Answer :
- In Vitro Assays : Measure metabolic stability in liver microsomes (e.g., rat or human) with NADPH cofactors, monitoring parent compound depletion via LC-MS/MS .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to assess free fraction .
- Permeability : Conduct Caco-2 cell monolayer studies to predict intestinal absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
